molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No. B195265
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
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Description

5-Ethylpyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol .


Molecular Structure Analysis

The InChI string for 5-Ethylpyridine-2,3-dicarboxylic acid is InChI=1S/C9H9NO4/c1-2-5-3-6 (8 (11)12)7 (9 (13)14)10-4-5/h3-4H,2H2,1H3, (H,11,12) (H,13,14) . The Canonical SMILES is CCC1=CC (=C (N=C1)C (=O)O)C (=O)O .


Physical And Chemical Properties Analysis

5-Ethylpyridine-2,3-dicarboxylic acid has a density of 1.388±0.06 g/cm3 (Predicted), a melting point of 152-154°C, and a boiling point of 421.2±45.0 °C (Predicted) .

Safety And Hazards

5-Ethylpyridine-2,3-dicarboxylic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-ethylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVBTGOXNGCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029072
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyridine-2,3-dicarboxylic acid

CAS RN

102268-15-5
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102268-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethylquinolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyridinedicarboxylic acid, 5-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYLQUINOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Toluene 50 ml, 5-ethyl-2,3-diethoxycarbonylpyridine 10.3 g (0.041 mol), and water 29 ml were mixed in a 200 ml four neck distillation flask with a reflux condenser, and 48% aqueous sodium hydroxide solution 21.9 g was added thereto under vigorous stirring in nitrogen atmosphere and refluxed for 3.5 hours. The reaction mixture was allowed to cool to room temperature and stand still to separate into water layer and toluene layer. The water layer was acidified at 45° to 55° C. with 28.3 g of 50% sulfuric acid, and slowly cooled to 20° C. The resultant white crystals were filtered and washed with 10 ml of cold water. Dried under reduced pressure at 50° to 60° C., 5.9 g of 5-ethylpyridine-2,3-dicarboxylic acid was obtained. The melting point of the obtained crystals was 154° to 156° C. (decomposed). The 5-ethylpyridine-2,3-dicarboxylic acid obtained was recrystallized from a mixed solvent of acetone and n-hexane and gave a melting point of 156.5° C. to 157.5° C. (decomposed).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of 5-ethyl-2,3-pyridinedicarboxylic acid ##STR6## The nitrate salt obtained in Example 1 is dispersed in a mixture of 100 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The nitrate salt obtained in Example 1 is dispersed in a mixture of lo0 mL of methylene chloride and 100 mL of methyl isobutyl ketone, heated at reflux temperature for 1 hour, cooled to room temperature and filtered. The filter cake is washed with a 1:1 mixture of methylene chloride:methyl isobutyl ketone and dried in vacuo to give 5-ethyl-2,3-pyridinedicarboxylic acid, 34.6 g, (89% isolated yield from 3-ethyl-8-hydroxyquinoline), 94.5% pure by HPLC.
Name
nitrate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The above anhydride is dissolved in THF, and 100 ml of 2M HCl is added. The mixture is stirred and the THF is distilled off. The residue is recrystallized from THF to give 5-ethyl-2,3-pyridinedicarboxylic acid.
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
QM Wang, B Yan - Optical Materials, 2007 - Elsevier
Molecular-type luminescent terbium containing hybrid materials were fabricated on the basis of modified 5-ethylpyridine-2,3-dicarboxylic acid by (3-aminopropyl)triethoxysilane (PDA-Si)…
Number of citations: 6 www.sciencedirect.com
HJ Xu, L Xu - Zeitschrift für anorganische und allgemeine …, 2012 - Wiley Online Library
Two novel coordination polymers [Mn 3 (EPDA) 2 (H 2 O) 8 ·(ENA)·(ClO 4 )·0.5(HClO 4 )·(CH 3 OH)·2(H 2 O)] n (1) and[Zn(EPDA)(H 2 O)] n (2) (EPDA = 5‐ethylpyridine‐2, 3‐…
Number of citations: 1 onlinelibrary.wiley.com
HJ Xu, L Xu - Inorganica Chimica Acta, 2013 - Elsevier
Two coordination complexes [Mn(ENA) 2 (H 2 O) 0.5 ] n (1) and [Mn(EPDA)] n (2) have been synthesized and characterized by elemental analysis, IR, UV, TGA, DSC, PXRD and single …
Number of citations: 5 www.sciencedirect.com
L Zhao, B Yan, Q Wang - Monatshefte für Chemie/Chemical Monthly, 2005 - Springer
A kind of precursor molecule (abbreviated as EPDA–APMS) was synthesized by means of the amidation reaction of 5-ethylpyridine-2,3-dicarboxylic acid (EPDA) with a crosslinking …
Number of citations: 5 link.springer.com
J Jin, FQ Bai, MJ Jia, JH Yu, JQ Xu - Dalton Transactions, 2012 - pubs.rsc.org
By the simple hydrothermal self-assembly, four new monoacylhydrazidate-coordinated compounds [Mn(APTH)2(H2O)] 1, [Pb(APTH)2]·0.25H2O 2, [Pb2(EPDH)4(H2O)] 3 and [Pb(MPDH…
Number of citations: 23 pubs.rsc.org
J Jin, W Xu, MJ Jia, JJ Zhao, JH Yu, JQ Xu - Inorganica Chimica Acta, 2011 - Elsevier
By applying the hydrothermal in situ acylation reactions between alkyl-substituted pyridine-2,3-dicarboxylic acids and hydrazine hydrate, six pyridine-monoacylhydrazidate-coordinated …
Number of citations: 20 www.sciencedirect.com
L Xiao-Ling, W Ke-Qiang, L Zhao-Xiao… - … für Kristallographie-New …, 2016 - degruyter.com
C 54 H 50 N 8 O 18 Zn 2 , orthorhombic, Pbca (no. 61), a = 14.5349(5) Å, b = 17.3183(5) Å, c = 20.8872(7) Å, V = 5257.7(3) Å 3 , Z = 8, R gt (F) = 0.0401, wR ref (F 2 ) = 0.1185, T = 293(2…
Number of citations: 1 www.degruyter.com
J Jin, FQ Bai, MJ Jia, Y Peng, JH Yu, JQ Xu - Dalton Transactions, 2012 - pubs.rsc.org
Under the hydrothermal conditions, five new acylhydrazidate-containing compounds [Cd(EPDH)2(H2O)] 1, [Cd(MPDH)2] 2, [Zn(MPDH)2(H2O)2]·2H2O 3, [Pb2(ODPTH)2(phen)2(H2O)2…
Number of citations: 37 pubs.rsc.org
YN Wang, JH Yu, JQ Xu - Inorganic Chemistry Frontiers, 2014 - pubs.rsc.org
By utilizing the in situ hydrothermal acylation of N2H4 with aromatic polycarboxylic acids, a series of new acylhydrazidate-extended two-dimensional (2-D) or three-dimensional (3-D) …
Number of citations: 23 pubs.rsc.org
N Khairnar - Journal of Scientific Research, 2021 - bhu.ac.in
An element found in the Ytterby mine, with 65 atomic number, nestled between its brother's gadolinium and dysprosium in the lanthanide series is a unique element. Efficient magneto …
Number of citations: 5 bhu.ac.in

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